N,2,5,7-tetramethyl-N-(1,3-thiazol-4-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
N,2,5,7-tetramethyl-N-(1,3-thiazol-4-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with various substituents, including methyl groups and a thiazolylmethyl moiety
Properties
IUPAC Name |
N,2,5,7-tetramethyl-N-(1,3-thiazol-4-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-9-5-10(2)20-14(17-9)13(11(3)18-20)15(21)19(4)6-12-7-22-8-16-12/h5,7-8H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGUYSCNPPXHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C(=O)N(C)CC3=CSC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,5,7-tetramethyl-N-(1,3-thiazol-4-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the thiazolylmethyl group and methyl substituents. Key steps may include:
Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrimidine ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of methyl groups via alkylation reactions.
Thiazole Introduction: Attachment of the thiazolylmethyl group through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,2,5,7-tetramethyl-N-(1,3-thiazol-4-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
N,2,5,7-tetramethyl-N-(1,3-thiazol-4-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N,2,5,7-tetramethyl-N-(1,3-thiazol-4-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Thiazole-Containing Compounds: Molecules that feature the thiazole ring system.
Uniqueness
N,2,5,7-tetramethyl-N-(1,3-thiazol-4-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific combination of substituents and the presence of both pyrazolo[1,5-a]pyrimidine and thiazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
